KRAS G12C-SOS1 Binding Potency Profile
Sos1-IN-4 inhibits the KRAS G12C‑SOS1 protein‑protein interaction with an IC₅₀ of 56 nM . This value is approximately 9‑11‑fold higher than the ultra‑potent SOS1 inhibitor BI‑3406 (IC₅₀ = 5‑6 nM) and approximately 2.7‑fold higher than the reference probe BAY‑293 (IC₅₀ = 21 nM) . Its potency is, however, >10‑fold greater than earlier‑generation SOS1 catalytic site inhibitors such as UC‑857993 (Kd = 14.7 μM) .
| Evidence Dimension | KRAS G12C‑SOS1 interaction inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 56 nM |
| Comparator Or Baseline | BI‑3406 (IC₅₀ = 5‑6 nM); BAY‑293 (IC₅₀ = 21 nM); UC‑857993 (Kd = 14.7 μM) |
| Quantified Difference | ~9‑11× less potent than BI‑3406; ~2.7× less potent than BAY‑293; >100× more potent than UC‑857993 |
| Conditions | Biochemical KRAS G12C‑SOS1 binding assay (in vitro) |
Why This Matters
This intermediate potency profile makes Sos1-IN-4 a valuable tool for dose‑response studies where partial pathway suppression is required or when comparing the efficacy of SOS1 inhibition at different target engagement thresholds.
- [1] WO2021228028A1 (Sos1 inhibitor containing phosphorus). View Source
- [2] BAY‑293 datasheet (IC₅₀ = 21 nM). View Source
